molecular formula C8H7N3O4 B13452282 5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13452282
M. Wt: 209.16 g/mol
InChI Key: YZBCNWPNNBVMPS-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitro-2-aminophenol with methyl isocyanate under controlled conditions to form the desired benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

Scientific Research Applications

5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 3-Nitro-1,2,4-triazol-5-one
  • 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2

Uniqueness

5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

5-amino-3-methyl-6-nitro-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H7N3O4/c1-10-6-2-4(9)5(11(13)14)3-7(6)15-8(10)12/h2-3H,9H2,1H3

InChI Key

YZBCNWPNNBVMPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])OC1=O

Origin of Product

United States

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